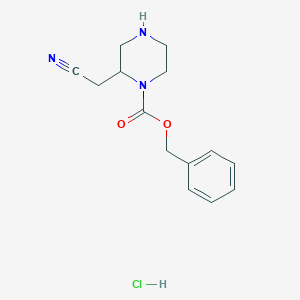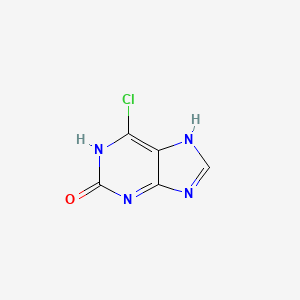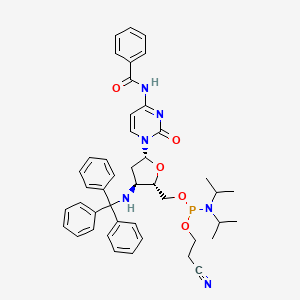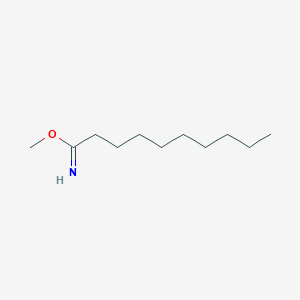
2-Isopropyl-4-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-vinylpyridine can be synthesized through various methods. One common approach involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-vinylpyridine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a suitable temperature (e.g., 80-100°C) for several hours to facilitate the alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Isopropyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of this compound aldehyde or this compound carboxylic acid.
Reduction: Formation of 2-isopropyl-4-ethylpyridine.
Substitution: Formation of halogenated derivatives such as 2-isopropyl-4-chloropyridine.
科学研究应用
2-Isopropyl-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and chemical resistance.
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Isopropyl-4-vinylpyridine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Vinylpyridine: Similar to 4-vinylpyridine but with the vinyl group at the 2-position, affecting its reactivity and polymerization behavior.
2-Isopropylpyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
2-Isopropyl-4-vinylpyridine is unique due to the presence of both isopropyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
4-ethenyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-6-11-10(7-9)8(2)3/h4-8H,1H2,2-3H3 |
InChI 键 |
XIYOGPYQTFDTHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)
![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)






![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)
